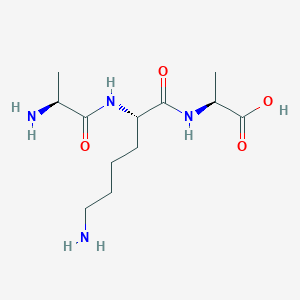
Ala-Lys-Ala
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ala-Lys-Ala is a tripeptide composed of three amino acids: alanine, lysine, and alanine. This compound is a part of the larger family of peptides, which are short chains of amino acids linked by peptide bonds. Peptides play crucial roles in various biological processes, including signaling, immune responses, and cell growth.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ala-Lys-Ala can be achieved through solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: The first alanine is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid, lysine, is coupled to the growing chain using a coupling reagent like dicyclohexylcarbodiimide (DCC).
Repetition: The deprotection and coupling steps are repeated for the second alanine.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often involves automated SPPS, which allows for the efficient and high-throughput synthesis of peptides. The use of automated synthesizers ensures consistency and reduces the risk of human error.
化学反应分析
Types of Reactions
Ala-Lys-Ala can undergo various chemical reactions, including:
Oxidation: The amino groups in lysine can be oxidized to form aldehydes or carboxylic acids.
Reduction: The peptide bonds can be reduced to form amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Oxidized products include aldehydes and carboxylic acids.
Reduction: Reduced products include primary amines.
Substitution: Substituted products depend on the nucleophile used.
科学研究应用
Ala-Lys-Ala has various applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of biomaterials and as a component in cosmetic formulations.
作用机制
The mechanism of action of Ala-Lys-Ala involves its interaction with specific molecular targets, such as enzymes or receptors. The lysine residue, with its positively charged side chain, can form electrostatic interactions with negatively charged molecules. This interaction can influence various cellular pathways, including signal transduction and gene expression.
相似化合物的比较
Similar Compounds
Ala-Ala-Lys: Another tripeptide with a similar structure but different sequence.
Ala-Lys-Arg-Ala: A tetrapeptide with an additional arginine residue.
Uniqueness
Ala-Lys-Ala is unique due to its specific sequence, which influences its chemical properties and biological activities. The presence of lysine in the middle of the sequence allows for specific interactions that are not possible with other sequences.
生物活性
Ala-Lys-Ala (AKA), a short peptide composed of the amino acids alanine (Ala) and lysine (Lys), has garnered attention for its biological activities, particularly in antimicrobial properties and its role in cellular processes. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.
Structure and Properties
This compound is a tripeptide that exhibits unique structural properties due to its composition. The presence of lysine contributes to its positive charge at physiological pH, while alanine provides hydrophobic characteristics. This combination influences the peptide's interaction with biological membranes and its overall activity.
Biological Activities
1. Antimicrobial Activity
This compound has been studied for its potential antimicrobial properties. Research indicates that peptides containing lysine residues can enhance membrane perturbation and exhibit significant antibacterial activity against various pathogens. For instance, studies on mastoparan analogs, which include sequences with Ala and Lys, demonstrated that the presence of these amino acids correlates with increased hemolytic and antibacterial activities .
2. Cell Penetration and Intracellular Targets
The ability of this compound to penetrate cellular membranes has been noted in studies involving antimicrobial peptides (AMPs). These peptides can translocate across membranes and interact with intracellular targets such as nucleic acids, thereby inhibiting protein synthesis. This mechanism is crucial for their effectiveness against microbial infections while minimizing toxicity to mammalian cells .
Case Studies
Case Study 1: Synthesis and Efficacy Testing
A study focused on the synthesis of this compound and its analogs assessed their antimicrobial efficacy against Enterococcus coli. The results showed that amidation at the C-terminus significantly enhanced the peptide's activity, achieving up to a tenfold increase compared to non-amidated variants .
Case Study 2: Ratio Analysis in Clinical Settings
In a clinical study involving subjects with PDHA1 mutations, specific amino acid ratios including Ala:Leu and Ala:Lys were analyzed for their sensitivity in identifying metabolic disorders. The findings indicated that these ratios could serve as biomarkers for diagnosing primary-specific deficiencies, highlighting the relevance of Ala-containing peptides in metabolic pathways .
Data Tables
| Peptide Sequence | Antibacterial Activity | Hemolytic Activity | Mechanism of Action |
|---|---|---|---|
| This compound | High | Low | Membrane perturbation and cell entry |
| Mastoparan Analog 1 | Moderate | Moderate | Membrane disruption |
| Mastoparan Analog 2 | High | Low | Cell penetration |
Research Findings
Recent findings emphasize the importance of structural modifications in enhancing the biological activity of this compound:
- C-Terminal Amidation : Enhances stability and activity against bacteria.
- Lysine Positioning : Critical for optimizing membrane interaction and antimicrobial potency .
- Hydrophobic Interactions : The balance between hydrophilic and hydrophobic residues determines the peptide's ability to disrupt microbial membranes effectively .
属性
分子式 |
C12H24N4O4 |
|---|---|
分子量 |
288.34 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]amino]propanoic acid |
InChI |
InChI=1S/C12H24N4O4/c1-7(14)10(17)16-9(5-3-4-6-13)11(18)15-8(2)12(19)20/h7-9H,3-6,13-14H2,1-2H3,(H,15,18)(H,16,17)(H,19,20)/t7-,8-,9-/m0/s1 |
InChI 键 |
QUIGLPSHIFPEOV-CIUDSAMLSA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)O)N |
规范 SMILES |
CC(C(=O)NC(CCCCN)C(=O)NC(C)C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















